molecular formula C8H9N3O B11920045 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11920045
M. Wt: 163.18 g/mol
InChI Key: QVTLAFIQAONXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of 2-aminopyridines with various electrophiles. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . Another approach involves the reaction of 2-pyridylamides with diazomethane to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific biological activities and the versatility of its chemical reactions. Its unique structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12)

InChI Key

QVTLAFIQAONXEB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=CC2=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.